

Comprehensive Screening Protocol: ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine

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Compound of Interest

Compound Name: ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine

Cat. No.: B10905538

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Executive Summary

([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine (CAS: 131052-58-9 for HCl salt) represents a privileged scaffold in medicinal chemistry, combining a lipophilic 5-aryl-isoxazole core with a polar 3-methylamine side chain. This structural motif is bioisosteric with several neurotransmitters (e.g., GABA, glutamate) and shares pharmacophoric features with established kinase inhibitors and antimicrobial agents.

This guide provides a rigorous, hypothesis-driven screening workflow to determine the primary bioactivity of this compound. Unlike generic screening, this protocol prioritizes Central Nervous System (CNS) and Antimicrobial targets based on Structure-Activity Relationship (SAR) analysis of the isoxazole-3-methanamine class.

Compound Characterization & Handling

Before initiating biological assays, the physicochemical integrity of the compound must be established to prevent false negatives due to precipitation or degradation.

Physicochemical Profile

- Molecular Weight: 208.64 g/mol
- Calculated LogP (cLogP): ~2.1 – 2.5 (Lipophilic, likely BBB permeable)

- Solubility:
 - Free Base: Low aqueous solubility; soluble in DMSO, Ethanol, DCM.
 - Hydrochloride Salt: Moderate aqueous solubility; highly soluble in DMSO.
- Storage: -20°C, desiccated. Solutions in DMSO are stable for <1 month at -20°C.

Preparation of Stock Solutions

Protocol:

- Weigh 10 mg of compound.
- Dissolve in 100% anhydrous DMSO to achieve a 10 mM stock concentration.
- Sonicate for 5 minutes at room temperature to ensure complete dissolution.
- QC Check: Verify purity via LC-MS. Purity <95% requires recrystallization (Ethanol/Hexane) before screening.

Target Identification Strategy (In Silico)

To maximize screening efficiency, we utilize a "Scaffold-Hopping" approach. The 3-aminomethyl-isoxazole moiety mimics the distal amine of GABA (gamma-aminobutyric acid) and Glutamate, while the 2-chlorophenyl group provides the steric bulk necessary for hydrophobic pocket occupancy (e.g., Benzodiazepine site or Kinase ATP pockets).

Priority Target Classes:

- Ion Channels: GABA-A Receptors, AMPA/Kainate Receptors.
- Enzymes: Monoamine Oxidases (MAO-A/B) – typically sensitive to benzylamine analogs.
- Transporters: Dopamine/Serotonin Transporters (DAT/SERT).

Primary Screening Workflow (Tier 1) Radioligand Binding Assays (CNS Panel)

Objective: Determine affinity (

) for key neurotransmitter receptors. Rationale: The isoxazole amine structure is a classic bioisostere for the GABA agonist Muscimol (5-aminomethyl-3-isoxazolol). This screen tests if the "reverse" isomer retains binding affinity.

Target	Ligand	Source	Incubation	Detection
GABA-A	[³ H]-Muscimol	Rat Cerebellum	4°C, 60 min	Scintillation
AMPA	[³ H]-AMPA	Rat Cortex	4°C, 45 min	Scintillation
NMDA	[³ H]-CGP 39653	Rat Forebrain	25°C, 60 min	Scintillation
MAO-B	[¹⁴ C]-PEA	Recombinant	37°C, 30 min	Scintillation

Protocol Summary:

- Prepare membrane homogenates from relevant tissue.
- Incubate 10 µM of **[[5-(2-Chlorophenyl)isoxazol-3-yl]methyl]amine** with radioligand and membranes.
- Control: Non-specific binding defined by excess unlabeled ligand (e.g., 100 µM GABA).
- Terminate via rapid filtration (Whatman GF/B filters).
- Hit Criteria: >50% displacement of radioligand at 10 µM.

Antimicrobial Susceptibility (ESKAPE Panel)

Objective: Assess antibiotic potential. Rationale: 3,5-disubstituted isoxazoles are frequently reported as inhibitors of bacterial DNA gyrase or cell wall synthesis.

Method: Broth Microdilution (CLSI Standards).

- Strains: S. aureus (MRSA), E. coli, P. aeruginosa.
- Readout: Optical Density () after 18-24h.

- Hit Criteria: MIC

32 µg/mL.

Secondary Functional Assays (Tier 2)

If the compound shows binding affinity in Tier 1, functional activity (Agonist vs. Antagonist) must be determined.

FLIPR Calcium Flux Assay (For Glutamate/GABA Modulation)

Mechanism: Activation of ionotropic receptors leads to rapid ion influx/efflux. Dye: Fluo-4 AM (Calcium indicator) or FMP (Membrane Potential dye).

Workflow:

- Cell Line: HEK293 stably expressing GABA-A () or GluA1.
- Loading: Incubate cells with Fluo-4 AM for 45 min.
- Addition: Inject compound (0.1 - 100 µM).
- Readout: Measure fluorescence intensity ().
 - Agonist Mode: Increase in signal upon injection.
 - Antagonist Mode: Pre-incubate compound, then inject reference agonist (e.g., Glutamate). Look for signal blunting.

Electrophysiology (Whole-Cell Patch Clamp)

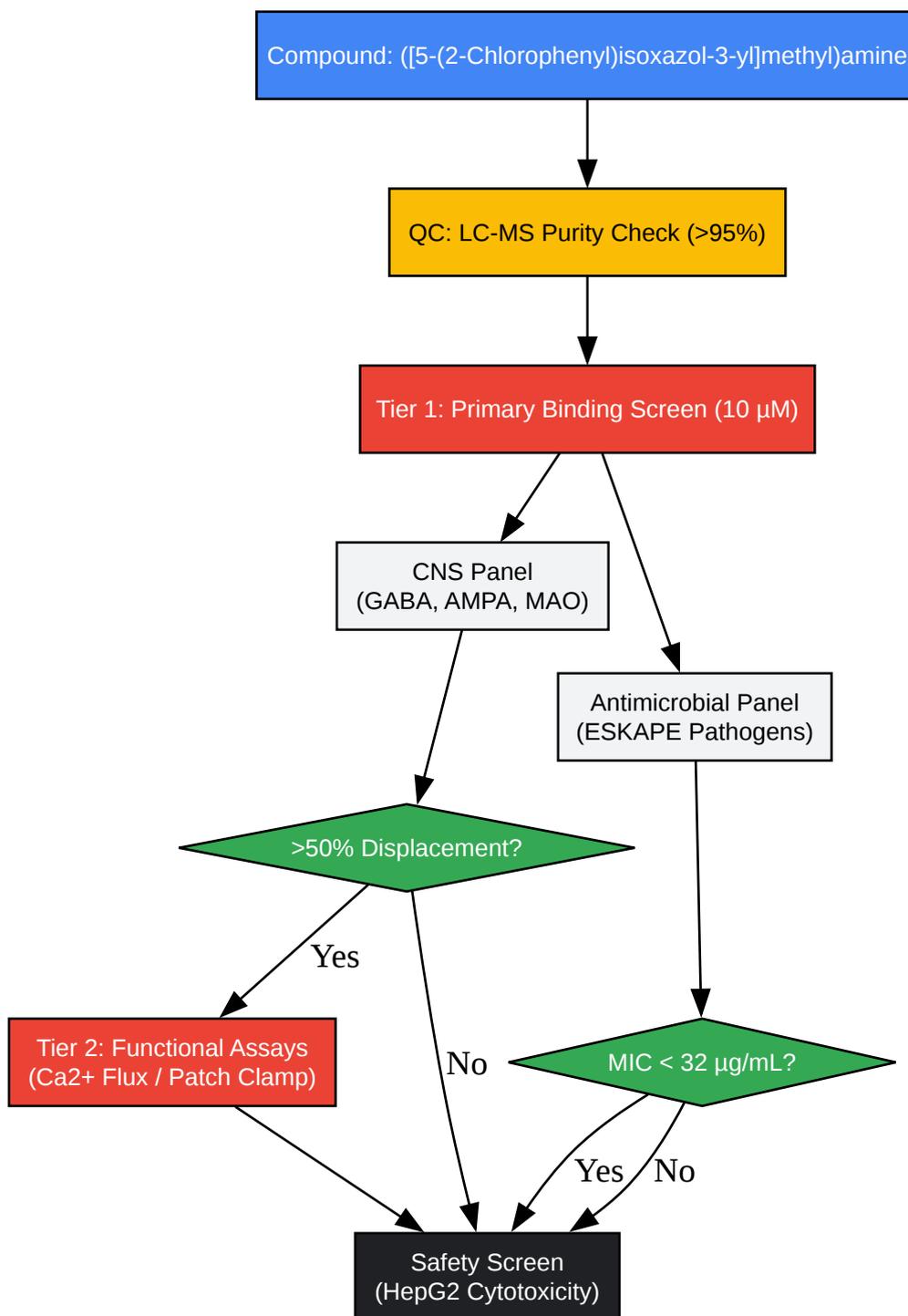
Gold Standard: For validating hits from FLIPR.

- Voltage Clamp: Hold at -70 mV.

- Application: Fast perfusion system to prevent desensitization.
- Measurement: Peak current amplitude () and desensitization time constant ().

Visualization: Screening Logic & Pathway Screening Workflow Diagram

This diagram illustrates the decision matrix for characterizing the compound.

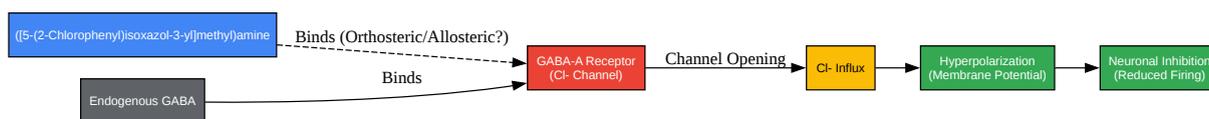


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Figure 1: Decision-matrix for initial bioactivity screening. Blue nodes indicate input, Red nodes indicate assay tiers, and Green diamonds indicate decision gates.

Mechanistic Pathway (GABA-A Modulation Hypothesis)

If the compound acts as a bioisostere of Muscimol, it will modulate the GABA-A receptor pathway.



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Figure 2: Hypothetical signaling cascade if the compound acts as a GABA-A receptor modulator, leading to neuronal inhibition.

Early Safety Assessment (ADME-Tox)

Even potent hits must be safe. Perform these assays in parallel with Tier 2.

- Cytotoxicity (MTT Assay):
 - Cells: HepG2 (Liver) and SH-SY5Y (Neuronal).
 - Protocol: 24h incubation. Calculate
.
 - Acceptance:

(Therapeutic Index).
- Metabolic Stability:
 - Incubate with Liver Microsomes (Human/Rat) + NADPH.
 - Monitor disappearance of parent compound via LC-MS over 60 min.
 - Note: The methylamine group is susceptible to MAO deamination; the chlorophenyl ring is susceptible to CYP450 oxidation.

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